molecular formula C16H14N2O5 B11711460 Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- CAS No. 63134-28-1

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo-

Cat. No.: B11711460
CAS No.: 63134-28-1
M. Wt: 314.29 g/mol
InChI Key: GXVZEBWLFFMKMY-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzene derivative followed by amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary widely but can include amines, substituted benzene derivatives, and various oxidized compounds .

Scientific Research Applications

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63134-28-1

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide

InChI

InChI=1S/C16H14N2O5/c1-23-15-8-3-2-7-13(15)17-16(20)10-14(19)11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20)

InChI Key

GXVZEBWLFFMKMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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